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Compound of Interest

Compound Name: 2-(3-Phenoxyphenyl)propanenitrile

Cat. No.: B1594602

In-Depth Technical Guide to 2-(3-
phenoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-(3-phenoxyphenyl)propanenitrile, a key intermediate in the synthesis of
various agrochemicals and potentially novel therapeutic agents. This document outlines its
chemical identity, physicochemical characteristics, spectral data, and known chemical
reactivity. Detailed experimental methodologies for its synthesis and analysis are also
presented. The guide is intended to be a valuable resource for researchers and professionals
involved in organic synthesis, drug discovery, and materials science.

Chemical Identity and Physical Properties

2-(3-phenoxyphenyl)propanenitrile, with the CAS number 32852-95-2, is an organic
compound characterized by a propanenitrile backbone substituted with a 3-phenoxyphenyl
group at the second carbon. This structure contains a stereocenter at the alpha-carbon to the
nitrile group, meaning it can exist as a pair of enantiomers.[1] Typically, it is synthesized and
utilized as a racemic mixture.[1] The stereochemistry of this chiral center is of significant
importance as it dictates the biological activity of its derivatives, such as the pyrethroid
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insecticide fenpropathrin, where the (S)-enantiomer is primarily responsible for its insecticidal
properties.[1]

Table 1: Physical and Chemical Properties of 2-(3-phenoxyphenyl)propanenitrile

Property Value Reference(s)
2-(3-
IUPAC Name o [2]
phenoxyphenyl)propanenitrile
CAS Number 32852-95-2 [2]
Molecular Formula C1sH13NO [2]
Molecular Weight 223.27 g/mol [2]
) Oily substance at room
Physical State [1]
temperature
Boiling Point ~168-171°C at 0.11 mmHg [1]
. Information not readily
Solubility

available in cited sources.

) ) Not precisely defined due to its
Melting Point ) [1]
oily nature.

Chemical Reactivity and Stability

The chemical reactivity of 2-(3-phenoxyphenyl)propanenitrile is primarily dictated by the
nitrile group and the acidic proton on the alpha-carbon.

Nitrile Group Transformations: The cyano group is a versatile functional handle for various
chemical transformations.[1]

» Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form a
carboxylic acid, 2-(3-phenoxyphenyl)propanoic acid, or an amide intermediate.[1]

e Reduction: The nitrile group can be reduced to a primary amine, 2-(3-
phenoxyphenyl)propan-1-amine, using strong reducing agents like lithium aluminum hydride.
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[1]

Alpha-Carbon Reactivity: The proton on the carbon adjacent to the nitrile group is acidic and
can be removed by a base, forming a carbanion. This allows for a range of carbon-carbon
bond-forming reactions, such as alkylations and condensation reactions.[1]

Stability: Information regarding the specific stability of 2-(3-phenoxyphenyl)propanenitrile is
limited in the searched literature. However, compounds with similar structures are generally
stable under standard laboratory conditions but may be sensitive to strong acids, bases, and
high temperatures.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of 2-
(3-phenoxyphenyl)propanenitrile.

Table 2: Spectroscopic Data for 2-(3-phenoxyphenyl)propanenitrile
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Technique

Key Features

Reference(s)

1H NMR

- Complex multiplet in the
downfield region for the
aromatic protons. - Quartet for
the methine proton (-CH) due
to coupling with the adjacent
methyl group. - Doublet for the
methyl protons (-CHs) due to
coupling with the methine

proton.

13C NMR

Specific chemical shift data not
available in the searched

results.

IR Spectroscopy

- Characteristic nitrile (C=N)
stretching vibration around
2220-2260 cm~1. - Strong
absorptions for the ether (C-O-
C) linkage in the 1000-1300
cm~1 region. - Aromatic C-H
stretching above 3000 cm~1
and C=C stretching in the
1400-1600 cm~1* range.

Mass Spectrometry

The molecular ion peak [M]*
would be observed at an m/z
corresponding to its molecular
weight (223.27).

Experimental Protocols

The synthesis of 2-(3-phenoxyphenyl)propanenitrile is not extensively detailed with specific,

step-by-step protocols in the available literature. However, general synthetic strategies have

been described.
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Synthesis via Alkylation of (3-
Phenoxyphenyl)acetonitrile

A primary route involves the alkylation of (3-phenoxyphenyl)acetonitrile. This method
introduces the methyl group at the alpha-position to the nitrile.

Workflow Diagram: Synthesis via Alkylation

(3-Phenoxyphenyl)acetonitrile

ion Methylating Agent Aqueous Workup ey e
(e.g., CH3l) £ Purification 2-(3-phenoxyphenyl)propanenitrile

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(3-phenoxyphenyl)propanenitrile via

alkylation.
Methodology:

o Deprotonation: (3-Phenoxyphenyl)acetonitrile is treated with a strong base, such as sodium
hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF,
DMF) to generate the corresponding carbanion.

o Alkylation: A methylating agent, such as methyl iodide (CHsl), is added to the solution, which
then reacts with the carbanion to form the desired product.

o Workup and Purification: The reaction is quenched with an aqueous solution, and the
product is extracted with an organic solvent. The crude product is then purified using
techniques such as column chromatography or distillation under reduced pressure.

Synthesis from 3-Phenoxybenzaldehyde

Another potential route starts from 3-phenoxybenzaldehyde, which can be converted to the
corresponding cyanohydrin and then further modified.

Workflow Diagram: Synthesis from 3-Phenoxybenzaldehyde
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3-Phenoxymandelonitrile .
(Cyanohydrin) Reduction/Modification Steps 2-(3-phenoxyphenyl)propanenitrile

3-Phenoxybenzaldehyde

Cyanide Source
(e.g., NaCN, KCN)

Click to download full resolution via product page
Caption: A possible synthetic pathway starting from 3-phenoxybenzaldehyde.
Methodology:

e Cyanohydrin Formation: 3-Phenoxybenzaldehyde reacts with a cyanide source, such as
sodium cyanide or potassium cyanide, often in the presence of a weak acid, to form 3-
phenoxymandelonitrile.

o Further Modification: The resulting cyanohydrin would require subsequent chemical
modifications, such as reduction of the hydroxyl group and introduction of the methyl group,
to yield the final product. The specific conditions for these steps are not detailed in the
searched literature.

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding the specific biological
activities and signaling pathways of 2-(3-phenoxyphenyl)propanenitrile itself. The primary
focus of research has been on the final products for which it serves as a precursor, most
notably pyrethroid insecticides like fenpropathrin.

The insecticidal activity of fenpropathrin is attributed to its interaction with voltage-gated sodium
channels in the nervous systems of insects, leading to paralysis and death. It is the (S)-
enantiomer of the final ester that is responsible for this biological effect.[1]

Logical Relationship Diagram: Role as an Intermediate

2-(3-phenoxyphenyl)propanenitrile Exhibits

(Intermediate)
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Caption: The role of 2-(3-phenoxyphenyl)propanenitrile as a synthetic intermediate.

Given its role as a key building block for biologically active molecules, further investigation into
the intrinsic biological properties of 2-(3-phenoxyphenyl)propanenitrile could be a potential
area for future research.

Conclusion

2-(3-phenoxyphenyl)propanenitrile is a valuable chemical intermediate with well-defined
spectroscopic and chemical properties. While detailed experimental protocols and a
comprehensive profile of its physical properties are not exhaustively documented in readily
available literature, the existing data provide a solid foundation for its synthesis and application
in research and development. The most significant knowledge gap remains its intrinsic
biological activity, which is currently overshadowed by the potent effects of the final products
derived from it. This technical guide consolidates the available information to aid scientists and
researchers in their work with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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